molecular formula C16H11NO2 B14601044 2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione CAS No. 60016-96-8

2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione

Katalognummer: B14601044
CAS-Nummer: 60016-96-8
Molekulargewicht: 249.26 g/mol
InChI-Schlüssel: CFQLTTXBQBUCCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione is an organic compound with the molecular formula C16H12O2 It is a derivative of indene, a bicyclic hydrocarbon, and features a 4-methylphenyl group attached to an imino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione typically involves the condensation of 4-methylbenzaldehyde with indane-1,3-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[(4-Methylphenyl)imino]methyl-4-nitrophenol: Similar structure but with a nitro group.

    2,6-Dibenzhydryl-4-methylphenyl derivatives: Feature bulky substituents on the phenyl ring.

Uniqueness

2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione is unique due to its specific combination of an indene core with a 4-methylphenyl imino group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

60016-96-8

Molekularformel

C16H11NO2

Molekulargewicht

249.26 g/mol

IUPAC-Name

2-(4-methylphenyl)iminoindene-1,3-dione

InChI

InChI=1S/C16H11NO2/c1-10-6-8-11(9-7-10)17-14-15(18)12-4-2-3-5-13(12)16(14)19/h2-9H,1H3

InChI-Schlüssel

CFQLTTXBQBUCCF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N=C2C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.